Ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride
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Overview
Description
Ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride is a complex organic compound that belongs to the benzoquinoline family This compound is characterized by its unique structure, which includes a nitrophenyl group and a benzoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by reactions with various carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, and chloroacetic acid . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzoquinoline ring.
Scientific Research Applications
Ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzoquinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. These interactions make the compound a valuable tool in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride can be compared with other benzoquinoline derivatives such as:
3-Chlorobenzo[f]quinoline-2-carbaldehyde: A precursor in the synthesis of various benzoquinoline-based compounds.
2-(3-Chlorobenzo[f]quinolin-2-yl)methylenehydrazine-1-carbothioamide: Known for its antioxidant activity.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4.ClH/c1-2-29-22(26)14-17-13-21(16-7-10-18(11-8-16)25(27)28)24-20-12-9-15-5-3-4-6-19(15)23(17)20;/h3-13H,2,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZODNIPOAXLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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